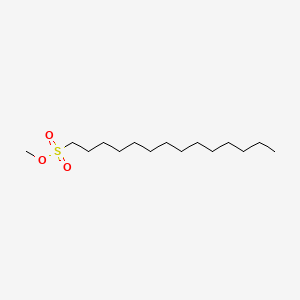
Devapamil
概要
説明
準備方法
デバパミルの合成は、コアのフェニルアルキルアミン構造の形成から始まるいくつかの段階を含みます。合成経路には通常、次の段階が含まれます。
芳香環の形成: メトキシ置換基を持つ芳香環は、フリーデル・クラフツアルキル化などの標準的な有機反応によって合成されます。
アルキルアミン鎖の付加: アルキルアミン鎖は、求核置換反応によって芳香環に付加されます。
最終的な組み立て: 最終段階では、芳香環とアルキルアミン鎖を結合させて、完全なデバパミル分子を形成します.
デバパミルの工業的生産方法は、ラボでの合成で使用される方法に似ていますが、より大量に対応するようにスケールアップされています。 これらの方法では、収率と純度を高め、コストと環境への影響を最小限に抑えるために、反応条件を最適化することがよくあります .
化学反応解析
デバパミルは、次のようないくつかの種類の化学反応を起こします。
酸化: デバパミルは、使用される条件や試薬に応じて、さまざまな酸化生成物を形成するために酸化される可能性があります。
還元: 還元反応により、デバパミルを還元型に変換することができます。これは、異なる薬理学的特性を持つ場合があります。
置換: 求核置換反応と求電子置換反応により、芳香環またはアルキルアミン鎖を修飾することができ、さまざまな誘導体の生成につながります.
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤と求電子剤が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究の応用
デバパミルは、次のような幅広い科学研究の応用範囲を持っています。
化学: デバパミルは、カルシウムチャネルブロッカーの挙動とその他の分子との相互作用を研究するためのモデル化合物として使用されます。
生物学: 生物学的研究では、デバパミルは、細胞プロセスにおけるカルシウムチャネルの役割を調査し、カルシウムチャネル阻害がさまざまな細胞タイプに与える影響を研究するために使用されます.
医学: デバパミルは、高血圧、不整脈、その他の心臓血管疾患などの病状における潜在的な治療効果を評価するための前臨床研究で使用されます.
産業: 製薬業界では、デバパミルは、新しいカルシウムチャネルブロッカーやその他の関連する薬物の開発のための基準化合物として役立っています.
化学反応の分析
Devapamil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Devapamil has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the behavior of calcium channel blockers and their interactions with other molecules.
作用機序
デバパミルは、脱分極時に細胞へのカルシウムイオンの流入を担うL型カルシウムチャネルを阻害することにより、その効果を発揮します . これらのチャネルを阻害することにより、デバパミルは、血管平滑筋と心筋の収縮を減らし、血管拡張と血圧の低下につながります . デバパミルの分子標的は、L型カルシウムチャネルのα1サブユニットであり、その作用には、チャネル上の特定の部位に結合してカルシウムイオンの流入を防ぐことが含まれます .
類似の化合物との比較
デバパミルは、ベラパミルやガロパミルなどの他のフェニルアルキルアミン系カルシウムチャネルブロッカーに似ています。 デバパミルは、芳香環上のメトキシ基の数と位置が異なり、効力と選択性に影響を与える可能性があります . デバパミルは、ベラパミルと比較して、L型カルシウムチャネルに対する親和性が高く、より強い使用依存性ブロックを示します . 他の類似の化合物には、ジルチアゼムやニフェジピンなどがあり、これらはカルシウムチャネルブロッカーの異なるクラスに属しますが、同様の作用機序を共有しています .
類似化合物との比較
Devapamil is similar to other phenylalkylamine calcium channel blockers such as verapamil and gallopamil. it differs in the number and position of methoxy groups on its aromatic rings, which can affect its potency and selectivity . Compared to verapamil, this compound has a higher affinity for L-type calcium channels and exhibits greater use-dependent block . Other similar compounds include diltiazem and nifedipine, which belong to different classes of calcium channel blockers but share similar mechanisms of action .
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O3/c1-20(2)26(19-27,22-11-12-24(30-5)25(18-22)31-6)14-8-15-28(3)16-13-21-9-7-10-23(17-21)29-4/h7,9-12,17-18,20H,8,13-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVKIDPOEOLUFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869094 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92302-55-1 | |
| Record name | Devapamil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92302-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Devapamil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092302551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEVAPAMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6142PTV7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-3-[5-(6-bromo-1H-indol-3-yl)piperazin-2-yl]-1H-indole](/img/structure/B1218498.png)

![N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B1218501.png)
![3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1218502.png)

![[(4-methanesulfinyl-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}butylidene)amino]oxysulfonic acid](/img/structure/B1218509.png)
![1-[(1-Cyclopentyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B1218511.png)







